molecular formula C17H22IN5O2S B3414701 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine CAS No. 946364-85-8

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B3414701
CAS No.: 946364-85-8
M. Wt: 487.4 g/mol
InChI Key: SSNQDZWFCNFCQR-UHFFFAOYSA-N
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Description

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound with a unique structure that includes an iodophenyl group, a sulfonyl group, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-iodoaniline with sulfonyl chloride to form 4-iodophenylsulfonyl chloride. This intermediate is then reacted with piperazine to form 4-((4-iodophenyl)sulfonyl)piperazine. Finally, this compound is reacted with N,N,6-trimethylpyrimidin-4-amine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. Catalysts and other reagents may be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the iodophenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted phenyl derivatives.

Scientific Research Applications

2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The iodophenyl group may also play a role in binding to hydrophobic pockets within the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethanol
  • 4-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine

Uniqueness

Compared to similar compounds, 2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the trimethylpyrimidine ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN5O2S/c1-13-12-16(21(2)3)20-17(19-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQDZWFCNFCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

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